Chemical structure and properties of N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride
Chemical structure and properties of N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride
An In-Depth Technical Guide to N6-(2,4-Dinitrophenyl)-L-lysine Hydrochloride: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride (DNP-Lysine HCl), a crucial reagent in biochemical and immunological research. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical principles, its applications, and the methodologies that underpin its use. We will explore not just the "what" but the "why," offering field-proven insights into its utility and experimental design.
Introduction: The Significance of a Chromophoric Amino Acid Derivative
N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride is a modified form of the essential amino acid L-lysine. The defining feature of this compound is the covalent attachment of a 2,4-dinitrophenyl (DNP) group to the epsilon-amino (Nε) group of the lysine side chain.[1][2] This modification transforms the simple amino acid into a potent tool for a variety of scientific inquiries. The DNP group is a strong chromophore, imparting a characteristic yellow color, which is fundamental to its application in spectrophotometric and chromatographic analyses.[2]
Historically, the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB or Sanger's reagent) with the free amino groups of proteins was a foundational technique in protein chemistry, leading to the first-ever determination of a protein sequence (insulin). DNP-Lysine HCl remains a vital compound in modern research, primarily for its role as a hapten in immunology and as a labeling agent in peptide analysis.[3][4] This guide will elucidate the chemical properties that make it so versatile and provide practical frameworks for its application.
Chemical Structure and Physicochemical Properties
The structure of DNP-Lysine HCl combines three key components: the L-lysine backbone, the 2,4-dinitrophenyl reporter group, and a hydrochloride salt to improve solubility and stability.
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L-lysine Core : Provides the chiral amino acid framework with its characteristic alpha-amino group, carboxyl group, and a six-carbon side chain terminating in the epsilon-amino group where the modification occurs.
-
2,4-Dinitrophenyl (DNP) Group : Attached via a nucleophilic aromatic substitution reaction. Its two nitro groups are strong electron-withdrawing moieties, which not only create the chromophore but also render the N-C bond susceptible to cleavage under specific conditions, a property exploited in sequencing.[2][5]
-
Hydrochloride Salt : The presence of the HCl salt ensures that the alpha-amino group is protonated, enhancing the compound's stability and solubility in aqueous buffers.[6][7]
Quantitative Data Summary
The key physicochemical properties of N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 14401-10-6 | [7][8][9][10] |
| Molecular Formula | C₁₂H₁₇ClN₄O₆ | [8][9] |
| Molecular Weight | 348.74 g/mol | [5][6][7][8][11] |
| Appearance | Light yellow to orange powder/crystal | [5][6][10] |
| Purity | Typically >98% (HPLC) | [6] |
| Melting Point | 103-105 °C | [10] |
| Storage Conditions | 2-8°C or -20°C for long-term stability | [8][10][12] |
Synthesis and Key Chemical Reactions
The industrial and laboratory synthesis of DNP-Lysine HCl is straightforward, relying on the reaction between L-lysine and 1-fluoro-2,4-dinitrobenzene (FDNB).
General Synthesis Workflow
The process involves the nucleophilic attack of the epsilon-amino group of lysine on the electron-deficient aromatic ring of FDNB, displacing the fluorine atom. The reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.
Caption: General synthesis pathway for DNP-Lysine HCl.
Reactivity Profile
DNP-Lysine HCl can undergo several key reactions relevant to its applications:
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Hydrolysis : The bond between the DNP group and the lysine nitrogen can be cleaved under harsh acidic or basic conditions.[5]
-
Reduction : The nitro groups on the DNP ring can be reduced to amino groups using reducing agents like sodium dithionite. This alters the spectral properties of the molecule and can be used as a secondary chemical transformation step.[5]
Core Applications in Research and Drug Development
Peptide Analysis and Sequencing
While modern sequencing is dominated by mass spectrometry and automated Edman degradation, the principles of DNP labeling remain relevant for specific applications like peptide mapping and characterization via HPLC.[3] The DNP group acts as a reliable chromophoric tag, allowing for sensitive detection using a standard UV-Vis detector.
This protocol describes the general steps for labeling the N-terminal alpha-amino group of a peptide. Note that if lysine residues are present, their epsilon-amino groups will also be labeled.
-
Peptide Solubilization : Dissolve the peptide in a suitable buffer, such as 50 mM sodium bicarbonate, pH 8.5.
-
Reagent Preparation : Prepare a fresh solution of 1-fluoro-2,4-dinitrobenzene (FDNB) in a water-miscible organic solvent like ethanol or acetonitrile.
-
Coupling Reaction : Add a 5 to 10-fold molar excess of the FDNB solution to the peptide solution. The basic pH is crucial as it ensures the N-terminal amino group is deprotonated and thus nucleophilic.
-
Incubation : Allow the reaction to proceed in the dark for 1-2 hours at room temperature. The DNP group is light-sensitive, so protecting it from light prevents photobleaching.
-
Quenching : Stop the reaction by adding a small amount of a primary amine, such as Tris or glycine, to consume any unreacted FDNB.
-
Purification : Purify the DNP-labeled peptide from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Detection : Monitor the HPLC eluent at a wavelength between 360-380 nm, which is the characteristic absorbance maximum for the DNP chromophore.
Caption: Workflow for peptide labeling with FDNB and HPLC analysis.
Immunoassays and Hapten-Carrier Systems
In immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The DNP moiety is a classic example of a hapten.[13][14] By conjugating DNP-lysine to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), researchers can generate highly specific antibodies against the DNP group.
These anti-DNP antibodies are invaluable tools for:
-
Developing immunoassays (e.g., ELISA).
-
Studying the mechanisms of antibody production and affinity maturation.
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Creating model systems for allergic responses and hypersensitivity.[15]
Caption: The hapten-carrier principle using DNP-Lysine.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of DNP-Lysine HCl is essential for laboratory safety.
-
Personal Protective Equipment (PPE) : Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][16]
-
Handling : Avoid creating dust.[17] Handle in a well-ventilated area or under a chemical fume hood.[18] Keep away from heat, sparks, and open flames.[19]
-
First Aid :
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing.[16][17]
-
Eye Contact : Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[17][19]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[16]
-
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, protected from light.[18][19] Recommended storage temperatures are often refrigerated (2-8°C) or frozen (-20°C) for maximum shelf-life.[8][10]
Conclusion
N6-(2,4-Dinitrophenyl)-L-lysine hydrochloride is more than a simple amino acid derivative; it is a versatile and powerful tool that has played a significant role in advancing our understanding of protein structure and immune function. Its utility stems directly from the unique properties of the DNP group—its strong chromophoric nature and its immunogenicity as a hapten. For researchers in biochemistry, immunology, and drug development, a thorough understanding of this compound's chemistry and applications provides a gateway to robust experimental design, from peptide mapping to the development of sophisticated immunoassays.
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N-EPSILON-2,4-DNP-L-LYSINE HYDROCHLORIDE CAS#: 14401-10-6. ChemWhat. [Link]
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DNP-L-LYSINE. precisionFDA. [Link]
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2,4-Dinitrophenyl)-L-lysine Hydrochloride | CAS No : 14401-10-6. Pharmaffiliates. [Link]
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L-lysine hydrochloride for Research. baseclick. [Link]
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The competitive effect of DNP-poly-L-lysine in responder and non-responder guinea pigs. Immunology. [Link]
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The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides. PubMed. [Link]
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Determination of amino acids as 2,4-dinitrophenyl derivatives. Serine and lysine. Biochemical Journal. [Link]
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